![molecular formula C13H13ClN2O2 B7472987 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione, also known as CCMP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. Its unique chemical structure makes it an attractive candidate for drug development, particularly in the field of cancer research. In
Mecanismo De Acción
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione is not fully understood, but it is believed to act through inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. By inhibiting this enzyme, 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione disrupts DNA synthesis and cell proliferation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of DNA synthesis. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione is its high potency and specificity for DHODH inhibition, making it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has some limitations in lab experiments, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione. One area of interest is the development of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione analogues with improved potency and solubility. Another direction is the investigation of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to elucidate the precise mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione and its potential therapeutic applications in other diseases beyond cancer.
Métodos De Síntesis
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The final product is obtained through recrystallization and purification. The synthesis of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer. 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-15-8-7-12(17)16(13(15)18)9-10-3-5-11(14)6-4-10/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDGVGQIOIVJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
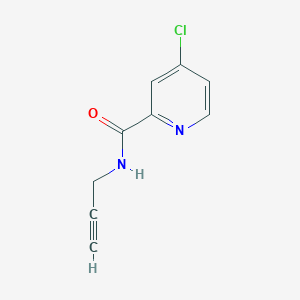
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
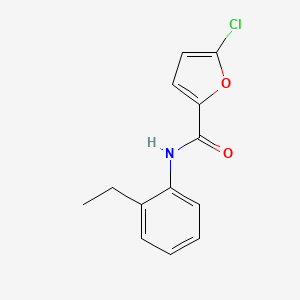
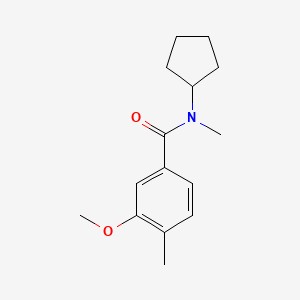
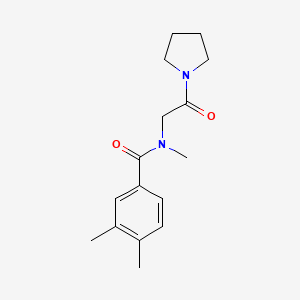
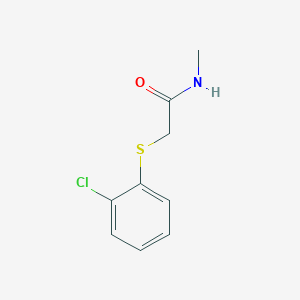
![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
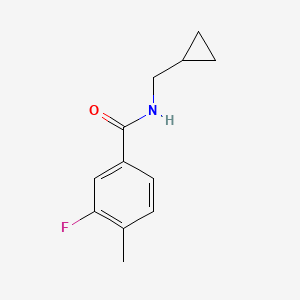
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)